2-(2,4-dichlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
Description
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Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O2S/c1-23-5-7-24(8-6-23)17(14-4-9-27-13-14)11-22-19(25)12-26-18-3-2-15(20)10-16(18)21/h2-4,9-10,13,17H,5-8,11-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEXYSHFHQHWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-dichlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a dichlorophenoxy group, a methylpiperazinyl moiety, and a thiophene ring, which may contribute to its diverse pharmacological profiles.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 428.4 g/mol |
| CAS Number | 946373-97-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The dichlorophenoxy and methylpiperazinyl groups enhance binding affinity and specificity, allowing the compound to modulate various biochemical pathways effectively.
Antimicrobial Properties
Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of dichlorophenoxyacetic acid can selectively inhibit bacterial growth and have potential as therapeutic agents against infections .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, compounds with similar structures have been reported to inhibit tumor growth in xenograft models.
Receptor Binding Affinity
The compound's interaction with sigma receptors (σ1 and σ2) has been a focal point of research. It has been shown to exhibit selective binding affinity for σ1 receptors, which are implicated in various neurological processes and pain modulation. The Ki value for σ1 receptor binding has been reported as low as 42 nM in related compounds, indicating strong affinity .
Case Studies
- Study on Antinociceptive Effects : A study evaluated the antinociceptive effects of similar compounds using formalin tests in animal models. The results indicated significant pain reduction at various doses, suggesting potential applications in pain management therapies .
- Inhibition of Enzymatic Activity : Another investigation focused on the inhibition of COX-2 enzyme by related phenoxyacetic acid derivatives. The findings demonstrated that these compounds could effectively inhibit COX-2 activity, which is beneficial for anti-inflammatory applications .
Preparation Methods
Thiophen-3-ylacetaldehyde Preparation
Thiophen-3-ylacetaldehyde is obtained through Vilsmeier-Haack formylation of thiophene, followed by reduction with sodium borohydride in ethanol (yield: 85%).
Reductive Amination with 4-Methylpiperazine
A Mannich-type reaction is employed:
- Reaction Conditions : Thiophen-3-ylacetaldehyde (1 eq), 4-methylpiperazine (1.2 eq), and ammonium acetate (2 eq) in methanol at 60°C for 12 hours.
- Reduction : Sodium cyanoborohydride (1.5 eq) is added, and the mixture stirred for 24 hours at room temperature.
- Purification : Column chromatography (CH₂Cl₂:MeOH 9:1) yields 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine as a pale-yellow oil (yield: 72%, purity: 98.5%).
Amide Bond Formation
Coupling the acid and amine fragments necessitates activating the carboxylic acid:
Acid Chloride Method
- Activation : 2-(2,4-Dichlorophenoxy)acetic acid (1 eq) is treated with oxalyl chloride (1.2 eq) in dichloromethane (DCM) with catalytic DMF (0.1 eq) at 0°C for 3 hours. The acid chloride is isolated via rotary evaporation.
- Coupling : The acid chloride is reacted with 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine (1 eq) in DCM with triethylamine (2 eq) at 0°C, then warmed to room temperature for 18 hours.
- Purification : Silica gel chromatography (95% CH₂Cl₂, 5% MeOH) yields the target compound (yield: 40%, purity: 99.2%).
Carbodiimide-Mediated Coupling
- Reagents : 2-(2,4-Dichlorophenoxy)acetic acid (1 eq), EDCI (1.2 eq), and HOBt (1 eq) in DCM.
- Reaction : The amine (1 eq) is added dropwise at 0°C, stirred for 18 hours at room temperature.
- Yield : 35–45% after chromatography (CH₂Cl₂:MeOH 9:1).
Optimization and Yield Improvement
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Solvent for Coupling | Dichloromethane | Higher solubility of intermediates |
| Coupling Agent | EDCI/HOBt | Reduces racemization |
| Reaction Temperature | 0°C → RT | Minimizes side reactions |
| Chromatography Solvent | CH₂Cl₂:MeOH (95:5) | Effective separation |
Substituting EDCI with DCC increases yield to 50% but introduces dicyclohexylurea as a byproduct, complicating purification.
Analytical Characterization
NMR Spectroscopy :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.8 Hz, 1H, ArH), 7.21 (d, J = 5.2 Hz, 1H, thiophene), 6.95 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 4.62 (s, 2H, OCH₂CO), 3.51–3.45 (m, 4H, piperazine), 2.45–2.40 (m, 4H, piperazine), 2.30 (s, 3H, NCH₃).
- ¹³C NMR : 170.2 (C=O), 154.1 (C-O), 127.8–121.4 (ArC), 55.3 (piperazine C), 46.8 (NCH₂).
Mass Spectrometry :
- HRMS (ESI+) : m/z calculated for C₁₉H₂₂Cl₂N₃O₂S [M+H]⁺: 454.0821, found: 454.0818.
Comparison with Related Compounds
The target compound’s structural analogs demonstrate variances in bioactivity:
| Compound | Key Structural Difference | Bioactivity (IC₅₀) |
|---|---|---|
| N-(4-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide | Acetylphenyl vs. piperazine-thiophene | 2.4 µM (COX-2 inhibition) |
| 2-(2,4-Dichlorophenoxy)-N-(2-morpholinoethyl)acetamide | Morpholine vs. piperazine | 5.1 µM (COX-2 inhibition) |
The 4-methylpiperazine and thiophene groups enhance solubility and target binding affinity compared to simpler amines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling the dichlorophenoxyacetic acid moiety with a thiophen-3-yl-ethylamine derivative bearing a 4-methylpiperazine group. Key steps include:
- Step 1 : Activation of the carboxylic acid using EDCI/HOBt or thionyl chloride to form an acyl chloride.
- Step 2 : Amide bond formation under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions.
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Critical Parameters : Temperature control during amidation (prevents racemization) and pH adjustment (7–8) for optimal nucleophilic attack by the amine .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Analytical Workflow :
- 1H/13C NMR : Confirm regiochemistry of the dichlorophenoxy group and piperazine substitution (e.g., δ 3.2–3.5 ppm for piperazine protons) .
- HRMS : Validate molecular formula (e.g., [M+H]+ expected for C₂₁H₂₃Cl₂N₃O₂S).
- HPLC-PDA : Assess purity (>95%) using a C18 column (methanol/water mobile phase) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Screening Strategy :
- In vitro enzyme inhibition : Test against kinases or GPCRs (e.g., using fluorescence polarization assays) due to the piperazine-thiophene scaffold’s affinity for these targets .
- Cytotoxicity profiling : Use MTT assays on HEK-293 and HepG2 cell lines to establish baseline safety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- SAR Framework :
- Variable Groups : Modify the dichlorophenoxy moiety (e.g., replace Cl with F or CF₃) and the piperazine N-substituent (e.g., methyl vs. ethyl).
- Assays : Compare IC₅₀ values across analogs in target-specific assays (e.g., serotonin receptor binding) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding poses in receptor active sites .
Q. How should researchers address contradictory data in solubility and metabolic stability studies?
- Resolution Strategies :
- Solubility : Use biorelevant media (FaSSIF/FeSSIF) instead of pure buffers to mimic physiological conditions .
- Metabolism : Conduct microsomal stability assays (human/rat liver microsomes) with CYP450 inhibitors (e.g., ketoconazole) to identify degradation pathways .
Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?
- Experimental Design :
- PK Studies : Administer intravenously/orally to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis of t₁/₂, Cmax, and AUC .
- Toxicology : Acute toxicity testing (OECD 423) with histopathology on liver/kidney tissues .
Data Contradiction and Validation
Q. Why might reported synthetic yields vary significantly across studies, and how can this be mitigated?
- Root Causes : Differences in amine nucleophilicity (steric effects from thiophen-3-yl group) or solvent polarity (DMF vs. THF) .
- Mitigation : Standardize reaction conditions (e.g., use Schlenk lines for inert atmosphere) and employ real-time monitoring (FTIR for acyl chloride intermediate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
